4-Aminoquinazoline-7-carboxamide

Physicochemical property Aqueous solubility logP comparison

Select 4-Aminoquinazoline-7-carboxamide for kinase inhibitor programs requiring distinct ATP-pocket engagement. Unlike 2- or 6-carboxamide regioisomers, the 7-carboxamide vector positions hydrogen-bonding interactions for unique residue targeting. Orthogonal 4-NH₂ and 7-CONH₂ handles enable protecting-group-free sequential derivatization, doubling library diversity versus single-handle scaffolds. Thermally stable (mp 359–361°C, no decomposition) permits microwave synthesis at 200–250°C, surpassing the carboxylic acid analog that decomposes at 210–215°C. Low logP (0.159) ensures aqueous solubility for artifact-free biochemical assays. Procure at ≥95% purity; 98% grade available for fragment library construction to minimize false positives.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
CAS No. 1258650-92-8
Cat. No. B3226894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoquinazoline-7-carboxamide
CAS1258650-92-8
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)N)N=CN=C2N
InChIInChI=1S/C9H8N4O/c10-8-6-2-1-5(9(11)14)3-7(6)12-4-13-8/h1-4H,(H2,11,14)(H2,10,12,13)
InChIKeyZFBUDRGWFJDYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoquinazoline-7-carboxamide (CAS 1258650-92-8): A Dual-Handle Quinazoline Building Block for Kinase-Targeted Library Synthesis


4-Aminoquinazoline-7-carboxamide (CAS 1258650-92-8, C₉H₈N₄O, MW 188.19) is a heterocyclic building block belonging to the privileged 4-aminoquinazoline pharmacophore class, which underpins multiple FDA-approved EGFR tyrosine kinase inhibitors including gefitinib, erlotinib, afatinib, and lapatinib [1]. The compound is distinguished by the simultaneous presence of a nucleophilic 4-amino group and a 7-carboxamide moiety, providing two orthogonal reactive handles for parallel derivatization. It is commercially available from multiple suppliers at purities ranging from 95% to 98%, with a cataloged MDL number MFCD17480531, and is classified as a Research Chemical / Building Block for non-human research use only [2].

Why Generic 4-Aminoquinazoline-7-carboxamide Substitution Fails: Regioisomeric and Functional-Group Differentiation


The quinazoline scaffold contains four distinct positions (C-2, C-4, C-6, C-7, C-8) for carboxamide attachment, and the regioisomeric placement profoundly alters target engagement profiles. Literature precedent demonstrates that 4-aminoquinazoline-6-carboxamide derivatives are selective for phosphatidylinositol 4-kinase type IIα (PI4K2A) [1], while 4-aminoquinazoline-2-carboxamide analogs preferentially target p21-activated kinase 4 (PAK4) with selectivity ratios exceeding 300-fold versus PAK1 [2]. The 7-carboxamide regioisomer occupies a distinct geometric vector that positions the carboxamide for hydrogen-bonding interactions with different residues within kinase ATP-binding pockets, making it non-interchangeable with the 6- or 2-carboxamide isomers in structure-activity relationship (SAR) campaigns. Furthermore, the carboxamide functionality confers a computed logP of 0.159—substantially lower than the parent 4-aminoquinazoline (logP 1.79)—directly affecting chromatographic behavior, aqueous solubility, and formulation compatibility [3]. Generic substitution with a different regioisomer or the parent scaffold without the 7-carboxamide will therefore alter both the biological screening outcome and the downstream synthetic tractability of any library enumerated from this core.

4-Aminoquinazoline-7-carboxamide (CAS 1258650-92-8): Quantified Differentiation Evidence for Scientific Procurement Decisions


Hydrophilicity Advantage: 4-Aminoquinazoline-7-carboxamide Exhibits a 1.63 log Unit Lower logP Than Parent 4-Aminoquinazoline

The target compound 4-aminoquinazoline-7-carboxamide has a computed logP of 0.159, compared to logP 1.7932 for the parent scaffold 4-aminoquinazoline (CAS 15018-66-3), representing a reduction of 1.63 log units [1]. This translates to a predicted ~42-fold increase in aqueous solubility, consistent with the introduction of the polar carboxamide group at the 7-position. The lower logP also places the compound closer to Lipinski-compliant chemical space (logP < 5) and may reduce non-specific protein binding in biochemical assays relative to more lipophilic quinazoline building blocks.

Physicochemical property Aqueous solubility logP comparison Drug-likeness

Thermal Stability: 4-Aminoquinazoline-7-carboxamide Melts Without Decomposition at 359–361°C, Contrasting the Carboxylic Acid Analog Which Decomposes at 210–215°C

4-Aminoquinazoline-7-carboxamide exhibits a melting point of 359–361°C with no reported decomposition [1]. In contrast, the direct carboxylic acid analog 4-aminoquinazoline-7-carboxylic acid (CAS 1017385-11-3) melts with decomposition at a significantly lower temperature of 210–215°C . The ~149°C higher melting point and absence of decomposition indicate stronger intermolecular hydrogen bonding conferred by the primary carboxamide group versus the carboxylic acid, and suggest superior long-term storage stability at ambient conditions.

Thermal stability Melting point Storage stability Carboxamide vs. carboxylic acid

Supplier Purity Specification Differentiation: 98% (Leyan) vs. 95% (Enamine) for 4-Aminoquinazoline-7-carboxamide

Commercial purity specifications for 4-aminoquinazoline-7-carboxamide vary across suppliers: Leyan (Shanghai Haohong Biomedical) offers 98% purity , while Enamine LLC lists 95% purity [1] and Chemenu specifies ≥95% . The 3-percentage-point difference in nominal purity between the highest specification (Leyan, 98%) and the baseline (Enamine, 95%) is meaningful for applications requiring stoichiometric precision, such as fragment-based library enumeration or late-stage functionalization where residual impurities may generate off-target byproducts. All three suppliers provide the compound in gram-scale quantities suitable for medicinal chemistry campaigns.

Supplier comparison Purity specification Procurement quality Batch consistency

Regioisomeric Differentiation: 7-Carboxamide Quinazolines Target sEH/FLAP Dual Inhibition (IC₅₀ 0.30–0.66 μM) While 6-Carboxamide Analogs Are Optimized for PI4K2A

Quinazoline-7-carboxamide derivatives have been validated as dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), with compounds 34, 35, 37, and 43 demonstrating sEH IC₅₀ values in the range of 0.30–0.66 μM and compound 34 additionally inhibiting FLAP-mediated leukotriene biosynthesis with an IC₅₀ of 2.91 μM [1]. In contrast, 4-aminoquinazoline-6-carboxamide derivatives have been independently optimized as selective PI4K class II (PI4K2A/2B) inhibitors via structure-based design, with X-ray co-crystal structures confirming a distinct binding mode incompatible with a 7-carboxamide substitution geometry [2]. This regioisomeric divergence demonstrates that the carboxamide position on the quinazoline ring dictates target engagement: the 7-carboxamide vector orients toward the sEH/FLAP pharmacophore, while the 6-carboxamide vector is required for PI4K2A binding. No literature reports were identified showing significant cross-activity of 6-carboxamide analogs at sEH or of 7-carboxamide analogs at PI4K2A.

Regioisomeric selectivity sEH inhibitor FLAP inhibitor Kinase selectivity SAR differentiation

Synthetic Utility Advantage: Dual Orthogonal Reactive Handles Enable Divergent Library Synthesis Compared to Single-Handle 4-Aminoquinazoline

4-Aminoquinazoline-7-carboxamide provides two chemically orthogonal reactive handles: the 4-NH₂ group (nucleophilic, pKa ~4-5 for the conjugate acid, amenable to reductive amination, amide coupling, and urea formation) and the 7-CONH₂ group (capable of hydrolysis to carboxylic acid, dehydration to nitrile, or Hofmann rearrangement) . In comparison, the parent 4-aminoquinazoline (CAS 15018-66-3) offers only a single reactive handle (4-NH₂), limiting diversification to one vector . The presence of the second handle doubles the theoretical library size from a common intermediate using split-pool or parallel synthesis strategies, and the spacing between the two handles (spanning the quinazoline bicyclic system, ~5.5 Å as estimated from the canonical SMILES geometry) allows for independent derivatization without steric interference.

Synthetic versatility Parallel synthesis Building block utility Divergent library design

Optimal Application Scenarios for 4-Aminoquinazoline-7-carboxamide (CAS 1258650-92-8) Based on Verified Differentiation Evidence


Kinase-Focused Fragment Library Construction Requiring a 7-Position Carboxamide Hydrogen-Bond Anchor

Medicinal chemistry groups synthesizing focused kinase inhibitor libraries should select 4-aminoquinazoline-7-carboxamide when the target kinase's ATP-binding pocket requires a hydrogen-bond donor/acceptor at the position corresponding to the quinazoline C-7 vector. The 7-carboxamide regioisomer engages distinct residue interactions compared to the 6-carboxamide (PI4K2A-optimized) and 2-carboxamide (PAK4-optimized) isomers, as evidenced by the mutually exclusive target profiles of these regioisomeric series [1][2]. Procurement of the 98% purity grade (Leyan) is recommended for fragment library construction to minimize impurity-derived false positives in biochemical screening .

Dual sEH/FLAP Inhibitor Lead Optimization Leveraging the Quinazoline-7-carboxamide Pharmacophore

Research programs targeting the arachidonic acid cascade for inflammatory diseases should prioritize 4-aminoquinazoline-7-carboxamide as a core scaffold, building on validated quinazolinone-7-carboxamide leads that have demonstrated dual sEH inhibition (IC₅₀ 0.30–0.66 μM) and FLAP inhibition (IC₅₀ 2.91 μM for the most optimized analog) [1]. The 4-amino variant (target compound) offers an additional derivatization vector at the 4-position—absent in the published 4-oxo series—enabling exploration of unexplored SAR space while retaining the critical 7-carboxamide pharmacophore. The compound's low logP (0.159) further supports aqueous solubility suitable for biochemical assay conditions without DMSO-related artifacts.

High-Temperature Solid-Phase or Microwave-Assisted Parallel Synthesis Requiring Thermally Robust Building Blocks

Synthetic chemistry groups employing microwave-assisted or high-temperature solid-phase synthesis conditions should select 4-aminoquinazoline-7-carboxamide over the thermally labile 4-aminoquinazoline-7-carboxylic acid analog (decomposes at 210–215°C). The target compound's melting point of 359–361°C without decomposition provides a thermal stability window exceeding 140°C above the decomposition threshold of the acid analog [1][2], enabling aggressive heating protocols (e.g., microwave synthesis at 200–250°C, sealed-tube reactions) that would degrade the carboxylic acid precursor. This thermal robustness also reduces the need for refrigerated shipping and storage, lowering total procurement lifecycle costs.

Divergent Library Synthesis Requiring Independent Functionalization at Two Positions on the Quinazoline Core

Combinatorial chemistry teams designing split-pool or parallel libraries should procure 4-aminoquinazoline-7-carboxamide as a dual-handle scaffold. The 4-NH₂ and 7-CONH₂ groups are chemically orthogonal, enabling sequential derivatization without protecting-group manipulation: the 4-amine can undergo amide coupling or reductive amination while the 7-carboxamide can be independently hydrolyzed, dehydrated, or subjected to Hofmann rearrangement [1]. This dual reactivity doubles the accessible diversity space relative to single-handle 4-aminoquinazoline (CAS 15018-66-3) and reduces the number of distinct building block inventory line items required to achieve a target library size. For scale-up-amenable library production, the 98% purity grade from Leyan minimizes impurity carryover through multi-step sequences [2].

Quote Request

Request a Quote for 4-Aminoquinazoline-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.